

# Olaptesed Pegol (NOX-A12): A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Olaptesed pegol, also known as NOX-A12, is a novel therapeutic agent engineered to modulate the tumor microenvironment by targeting the chemokine CXCL12 (C-X-C Motif Chemokine Ligand 12), also known as Stromal Cell-Derived Factor-1 (SDF-1). As a high-affinity antagonist of CXCL12, olaptesed pegol disrupts key signaling pathways that cancer cells exploit for proliferation, metastasis, and evasion of the immune system. This document provides a comprehensive technical overview of olaptesed pegol's structure, mechanism of action, and function, supported by quantitative data from preclinical and clinical studies. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

## **Structure of Olaptesed Pegol**

Olaptesed pegol is a Spiegelmer®, a unique class of therapeutic aptamers built from L-stereoisomer ribonucleotides. This configuration renders the molecule highly resistant to degradation by nucleases found in the body, a common limitation of natural D-RNA or DNA aptamers.

The structure consists of two main components:



- The L-Oligonucleotide: A 45-mer L-RNA aptamer that forms a specific three-dimensional structure to bind CXCL12 with high affinity and specificity.[1][2] Its unique mirror-image configuration prevents hybridization with native nucleic acids and minimizes the induction of innate immune responses.
- The PEG Moiety: The L-RNA oligonucleotide is covalently linked to a 40 kDa polyethylene glycol (PEG) molecule. This PEGylation serves to improve the molecule's pharmacokinetic profile, extending its plasma half-life and reducing renal clearance.

The specific sequence of the L-RNA component is provided in the table below.

| Parameter   | Description                                                                                                   |
|-------------|---------------------------------------------------------------------------------------------------------------|
| Drug Name   | Olaptesed Pegol                                                                                               |
| Synonyms    | NOX-A12                                                                                                       |
| Drug Class  | Spiegelmer® (L-RNA Aptamer), CXCL12<br>Inhibitor                                                              |
| Composition | Pegylated L-stereoisomer RNA oligonucleotide                                                                  |
| Sequence    | beta-L-ribo-[(3'-5')-R-pG-C-G-U-G-U-G-U-G-A-U-C-U-A-G-A-U-G-U-A-U-U-G-G-C-U-G-A-UC-C-U-A-G-U-C-A-G-U-A-C-G-C] |
| Moiety (R)  | 40 kDa Polyethylene glycol (PEG)                                                                              |
| CAS Number  | 1390628-22-4                                                                                                  |

## **Function and Mechanism of Action**

Olaptesed pegol functions as a direct antagonist of the chemokine CXCL12.[3] Its mechanism of action is centered on neutralizing the biological activity of CXCL12, which plays a critical role in the tumor microenvironment.[4][5]

Key functional impacts include:

 Neutralization of CXCL12 Signaling: Olaptesed pegol binds directly to CXCL12, preventing the chemokine from interacting with its two cognate receptors, CXCR4 and CXCR7.[1][3]







This blockade inhibits the downstream signaling pathways that promote tumor cell proliferation, survival, angiogenesis, and metastasis.[5]

- Disruption of Tumor Microenvironment Protection: Many cancer cells, particularly those in hematological malignancies like chronic lymphocytic leukemia (CLL), rely on CXCL12 signaling for homing and retention within protective niches such as the bone marrow and lymph nodes.[2][3] Olaptesed pegol disrupts this interaction, mobilizing cancer cells into the peripheral circulation where they are more vulnerable to therapeutic agents.[1][3] This phenomenon is sometimes referred to as "death by neglect" as the CLL cells are deprived of essential survival signals from their protective environment.[6]
- Enhancement of Immunotherapy: By blocking CXCL12, olaptesed pegol can remodel the tumor microenvironment from an immunosuppressive to an immune-active state. It has been shown preclinically to increase the infiltration of cytotoxic T-cells and NK cells into tumors, thereby synergizing with immune checkpoint inhibitors like anti-PD-1 antibodies.[4]
- Sensitization to Chemotherapy and Radiotherapy: The disruption of the protective stromal cell network and mobilization of tumor cells can enhance their sensitivity to conventional chemotherapy and radiotherapy.[5][7] Preclinical studies in glioblastoma have shown that olaptesed pegol can delay tumor recurrence following irradiation.[6]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Press Release Archive NOX-A12 [tmepharma.com]
- 2. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olaptesed pegol (NOX-A12) with bendamustine and rituximab: a phase IIa study in patients with relapsed/refractory chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmepharma.com [tmepharma.com]
- 5. Targeting the CXCR4/CXCL12 Axis to Overcome Drug Resistance in Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOXXON Pharma AG's NOX-A12 Delays Glioblastoma Recurrence in Preclinical Model BioSpace [biospace.com]
- 7. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olaptesed Pegol (NOX-A12): A Technical Guide to Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854154#olaptesed-pegol-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com